6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used as core scaffolds in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride typically involves the chlorination of 3-oxo-2,3-dihydropyridazine-4-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6th position of the pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination reactions using appropriate chlorinating agents. The process is optimized to achieve high yields and purity, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chlorinating Agents:
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride include other pyridazine derivatives, such as:
- Pyridazine
- Pyridazinone
- Tetrahydropyridazin-3-one
Uniqueness
What sets this compound apart from other similar compounds is its unique substitution pattern and the presence of the chlorine atom at the 6th position. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
66328-08-3 |
---|---|
Molekularformel |
C5H2Cl2N2O2 |
Molekulargewicht |
192.98 g/mol |
IUPAC-Name |
3-chloro-6-oxo-1H-pyridazine-5-carbonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(7)10)5(11)9-8-3/h1H,(H,9,11) |
InChI-Schlüssel |
GLNSJGWKYCJNIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NN=C1Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.